molecular formula C9H5ClFNO2S B122747 5-Fluoroquinoline-8-sulfonyl chloride CAS No. 1997-50-8

5-Fluoroquinoline-8-sulfonyl chloride

Cat. No.: B122747
CAS No.: 1997-50-8
M. Wt: 245.66 g/mol
InChI Key: YQQUPRGXCYWYBA-UHFFFAOYSA-N
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Description

5-Fluoroquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C9H5ClFNO2S and a molecular weight of 245.66 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Mechanism of Action

While the specific mechanism of action for 5-Fluoroquinoline-8-sulfonyl chloride is not available, fluoroquinolones, a class of compounds to which it belongs, target two essential bacterial type II topoisomerase enzymes, DNA gyrase and DNA topoisomerase IV .

Safety and Hazards

5-Fluoroquinoline-8-sulfonyl chloride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Chemical Reactions Analysis

5-Fluoroquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions. The major products formed depend on the type of nucleophile used in the substitution reactions.

Comparison with Similar Compounds

5-Fluoroquinoline-8-sulfonyl chloride can be compared with other sulfonyl chloride derivatives of quinoline, such as:

These compounds share similar structural features but differ in the position of the fluorine and sulfonyl chloride groups, which can influence their reactivity and applications. The unique positioning of the functional groups in this compound makes it particularly useful in specific synthetic and medicinal applications.

Properties

IUPAC Name

5-fluoroquinoline-8-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO2S/c10-15(13,14)8-4-3-7(11)6-2-1-5-12-9(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQUPRGXCYWYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590750
Record name 5-Fluoroquinoline-8-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1997-50-8
Record name 5-Fluoroquinoline-8-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoroquinoline-8-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-fluoroquinoline (800 mg, 5.4 mmol) was added slowly to 10 mL of chlorosulfonic acid at 0° C. When the addition was complete, the reaction mixture was heated at 130° C. overnight. The solution was allowed to cool and was slowly poured over ice. The aqueous layer was extracted with ethyl acetate (3×50 mL). The combined organic extracts were dried and evaporated to give the crude product, which was purified by column chromatography (5% EtOAc/PE) to afford 400 mg of title compound. 1H NMR (CHLOROFORM-d) δ: 7.40 (t, J=8.46 Hz, 1 H), 7.74 (dd, J=8.60, 4.30 Hz, 1 H), 8.55-8.64 (m, 2 H), 9.32 (dd, J=4.30, 1.88 Hz, 1 H). LC-MS: m/z 4 246 (M+H)+
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

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